molecular formula C16H20N2O4S B11460038 7,8-dimethoxy-2-(2-methoxyethyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one

7,8-dimethoxy-2-(2-methoxyethyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one

Cat. No.: B11460038
M. Wt: 336.4 g/mol
InChI Key: GBDZFYUDLXQVQV-UHFFFAOYSA-N
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Description

7,8-dimethoxy-2-(2-methoxyethyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple methoxy groups and a thioxo group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethoxy-2-(2-methoxyethyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The initial step involves the formation of the isoquinoline core through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of Methoxy Groups: The methoxy groups are introduced through methylation reactions using reagents such as methyl iodide and a base like potassium carbonate.

    Formation of the Thioxo Group: The thioxo group is introduced by reacting the intermediate compound with a sulfurizing agent such as Lawesson’s reagent.

    Final Cyclization: The final step involves cyclization to form the imidazo[1,5-b]isoquinolin-1(5H)-one structure, which can be achieved through intramolecular condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7,8-dimethoxy-2-(2-methoxyethyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the thioxo group to a thiol or sulfide.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents such as sodium hydride and alkyl halides, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium hydride, alkyl halides.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Thiols and Sulfides: Formed through reduction reactions.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, 7,8-dimethoxy-2-(2-methoxyethyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with biological macromolecules.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs for the treatment of various diseases.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of 7,8-dimethoxy-2-(2-methoxyethyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting the biochemical processes they regulate.

Comparison with Similar Compounds

Similar Compounds

    7,8-dimethoxy-2-tetralone: A related compound with a similar core structure but lacking the thioxo and imidazo groups.

    2,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-3,9-diol: Another compound with a similar isoquinoline core but different substituents.

Uniqueness

The uniqueness of 7,8-dimethoxy-2-(2-methoxyethyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one lies in its combination of methoxy, thioxo, and imidazo groups. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H20N2O4S

Molecular Weight

336.4 g/mol

IUPAC Name

7,8-dimethoxy-2-(2-methoxyethyl)-3-sulfanylidene-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-1-one

InChI

InChI=1S/C16H20N2O4S/c1-20-5-4-17-15(19)12-6-10-7-13(21-2)14(22-3)8-11(10)9-18(12)16(17)23/h7-8,12H,4-6,9H2,1-3H3

InChI Key

GBDZFYUDLXQVQV-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)C2CC3=CC(=C(C=C3CN2C1=S)OC)OC

Origin of Product

United States

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